4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
“4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The thiazole ring is a prominent structural feature in a variety of natural products .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Agents : A study by Bikobo et al. (2017) focused on synthesizing derivatives of thiazole, including compounds similar to 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Antimicrobial Evaluation of Benzamide Derivatives : Another study by Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial efficacy. These compounds showed pronounced activity against both gram-positive and gram-negative bacterial species (Chawla, 2016).
Anticancer Potential
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized benzamide derivatives with a focus on anticancer activity. These compounds were tested against several cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
Pro-Apoptotic Anticancer Agents : A study by Yılmaz et al. (2015) synthesized benzamide derivatives from indapamide, revealing significant proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Anti-inflammatory and Analgesic Properties
Anti-Inflammatory and Analgesic Evaluation : Kumar and Singh (2020) synthesized thiazole and oxazole substituted benzothiazole derivatives, evaluating their anti-inflammatory and analgesic properties. The compounds showed promising results compared to reference drugs (Kumar & Singh, 2020).
Antiinflammatory Activity of Imidazo[2,1-b]thiazoles : Lantos et al. (1984) explored the antiinflammatory activity of imidazo[2,1-b]thiazoles, finding significant potencies in an adjuvant arthritic rat assay (Lantos et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on its structural similarity to imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, as a CDK inhibitor, it could impact the cell cycle regulation pathway. As a calcium channel blocker, it could affect the calcium signaling pathway. And as a GABA A receptor modulator, it could influence the GABAergic signaling pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a CDK inhibitor, it could halt cell division, potentially leading to anti-cancer effects. If it acts as a calcium channel blocker, it could reduce muscle contraction, potentially leading to antihypertensive effects. If it acts as a GABA A receptor modulator, it could enhance inhibitory neurotransmission, potentially leading to anxiolytic or sedative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Additionally, the compound’s synthesis method, which may involve the use of solvents or catalysts, can also impact its environmental stability .
Properties
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUWJTMBQBGGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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